molecular formula C11H17BrClN B2524472 (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2411591-67-6

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B2524472
CAS No.: 2411591-67-6
M. Wt: 278.62
InChI Key: UTUSZWMMKUEXIR-HNCPQSOCSA-N
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Description

The compound is an amine derivative with a bromophenyl group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair . The bromophenyl group is a common functional group in organic chemistry, often involved in electrophilic aromatic substitution reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions, where an amine reacts with a bromophenyl compound .


Molecular Structure Analysis

The compound likely has a tetrahedral geometry around the nitrogen atom, typical of amines, and a planar geometry around the bromophenyl group .


Chemical Reactions Analysis

Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and acylation . The bromophenyl group can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Amines generally have high boiling points due to intermolecular hydrogen bonding . The presence of the bromophenyl group could increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

Brominated compounds are pivotal in organic synthesis and material science due to their reactivity and versatility. For instance, the development of practical methods for the synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated compounds in the manufacture of pharmaceuticals and agrochemicals. These methods demonstrate the reactivity of bromine-containing compounds in cross-coupling reactions, which are foundational in constructing complex molecular architectures (Qiu et al., 2009).

Environmental and Biological Impact

Research on brominated flame retardants, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), underscores the environmental and biological significance of brominated organic compounds. These studies contribute to understanding the environmental fate, toxicity, and mechanisms of action of such compounds. The findings are crucial for assessing risks and developing strategies to mitigate the adverse effects of brominated pollutants (Mennear & Lee, 1994).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including aromatic amines, through advanced oxidation processes (AOPs) is a significant area of research. These processes are effective in mineralizing recalcitrant compounds and improving overall environmental treatment schemes. The studies on AOPs provide insights into the degradation mechanisms and efficiency of various processes, which are vital for the development of technologies aimed at detoxifying water contaminated with nitrogen-containing compounds (Bhat & Gogate, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, amines can be irritants and should be handled with care .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSZWMMKUEXIR-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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